4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride
Overview
Description
Preparation Methods
The synthesis of 4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride involves several steps. One common method is the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with ethanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .
Chemical Reactions Analysis
4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding phenols or reduction to yield different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique properties make it valuable for developing new pharmaceuticals and studying molecular interactions.
Material Science: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride involves its interaction with specific molecular targets. The compound’s fluorinated aromatic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has a similar fluorinated aromatic structure but differs in its functional groups.
1,3,5-Tris(trifluoromethyl)benzene: Another fluorinated aromatic compound with different substitution patterns.
The uniqueness of this compound lies in its ethoxy group, which imparts specific reactivity and properties that are valuable in various scientific research applications.
Properties
IUPAC Name |
1-ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7O/c1-2-17-8-6(12)4(10)3(9(14,15)16)5(11)7(8)13/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCNFARMNBSGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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